3-Phenylimidazolidine-2,4-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEGAVIENIPHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281103 | |
| Record name | 3-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2221-13-8 | |
| Record name | 2221-13-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2221-13-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Synthetic Methodologies for 3 Phenylimidazolidine 2,4 Dione and Its Derivatives
Classical Synthetic Approaches to the Imidazolidine-2,4-dione Core Structure
The foundational imidazolidine-2,4-dione ring system can be constructed through several well-established synthetic routes. These methods often involve the condensation and cyclization of key precursors to form the five-membered heterocyclic ring.
Strecker Synthesis-Based Routes for C-Arylglycine Derivatives Precursors
The Strecker synthesis, a fundamental method for producing amino acids, can be adapted to generate C-arylglycine derivatives, which are crucial precursors for certain hydantoin (B18101) syntheses. mdpi.comwikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This process typically involves the reaction of an aldehyde with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For the synthesis of precursors to 3-phenylimidazolidine-2,4-dione derivatives, an aryl aldehyde would be the starting material. mdpi.com While the classic Strecker synthesis yields racemic mixtures, asymmetric variations have been developed to produce enantiomerically pure amino acids. wikipedia.org
Condensation Reactions Involving Phenyl Isocyanate and Amino Acid Derivatives
A prevalent method for synthesizing 3-phenyl-substituted hydantoins involves the condensation of phenyl isocyanate with an α-amino acid or its ester. mdpi.commdpi.comscialert.net This reaction typically proceeds through the formation of an intermediate N-phenylcarbamoyl amino acid (a ureido acid), which then undergoes acid-catalyzed cyclization to yield the this compound. mdpi.comnih.govresearchgate.net For instance, reacting C-4-ethylphenylglycine with phenyl isocyanate, followed by acid-mediated reflux, produces 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione. mdpi.com Similarly, the reaction of C-4-methylphenylglycine with phenyl isocyanate yields (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione. mdpi.com The reaction conditions can be optimized, for example, by conducting the reaction in a biphasic system with a basic aqueous solution of the amino acid salt and an organic solvent for the isocyanate, to achieve rapid and high-yield synthesis. google.com
| Reactants | Product | Yield | Reference |
| C-4-ethylphenylglycine, Phenyl isocyanate | 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione | Not specified | mdpi.com |
| C-4-Methylphenylglycine, Phenyl isocyanate | (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | 77.50% | mdpi.com |
| C-4-Methoxyphenylglycine, Phenyl isocyanate | (±)-3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione | 87.60% | mdpi.com |
| C-4-Isopropylphenylglycine, Phenyl isocyanate | (±)-3-Phenyl-5-(4-isopropylphenyl)-imidazolidine-2,4-dione | 90.80% | mdpi.com |
| Phenylglycine methyl ester, Phenyl isocyanate | 3,5-Diphenylimidazolidine-2,4-dione | Not specified | scialert.net |
Multicomponent Reactions for Stereocenter Formation
Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules like hydantoins in a single step from three or more starting materials. nih.gov The Bucherer-Bergs reaction is a classic example of an MCR used for hydantoin synthesis, involving a ketone or aldehyde, ammonium (B1175870) carbonate, and a cyanide source (e.g., potassium cyanide or sodium cyanide). nih.govjddtonline.infosrrjournals.com This reaction allows for the formation of 5-substituted and 5,5-disubstituted hydantoins. nih.govceon.rs A modified Bucherer-Bergs reaction can also be employed. nih.gov Another notable MCR is the Ugi/De-Boc/Cyclization methodology, which utilizes aldehydes (or ketones), amines, isonitriles, methanol, and carbon dioxide to produce fully functionalized hydantoins. nih.govjddtonline.info
Cyclization Pathways from Substituted Urea (B33335) and Thiourea (B124793) Intermediates
The imidazolidine-2,4-dione ring can also be formed through the cyclization of substituted urea and thiourea intermediates. One such method involves the condensation of α-amino esters with urea. For example, heating an α-methylidene-α-amino ester with urea can produce a hydantoin with a C-5 exocyclic double bond. nih.gov Similarly, α-amino acid amides can be cyclized using reagents like triphosgene (B27547) to form hydantoins via isocyanate intermediates. nih.gov The Biltz synthesis, a well-known method, involves the condensation of benzil (B1666583) with urea in the presence of a base to form 5,5-diphenylhydantoin (Phenytoin). researchgate.netbepls.com Thiourea can be used in place of urea to synthesize 2-thioxoimidazolidin-4-ones, which are sulfur analogs of hydantoins. organic-chemistry.orgmdpi.comjchemrev.com For example, reacting phenylglycine methyl ester with a desired phenyl or alkyl isothiocyanate leads to a 3-substituted-2-thioxoimidazolidin-4-one after condensation and cyclization. scialert.net
Derivatization Strategies of the this compound Scaffold
The this compound core structure serves as a versatile scaffold that can be further modified to generate a wide array of derivatives with diverse properties. These derivatization strategies primarily focus on substitutions at the N-1 and C-5 positions of the imidazolidine (B613845) ring.
N-Substitution Reactions on the Imidazolidine Ring
The nitrogen atom at the N-1 position of the this compound ring is amenable to substitution, allowing for the introduction of various functional groups. This is often achieved through reactions with electrophiles in the presence of a base. For example, a series of 3,5-disubstituted-5-phenylhydantoins were synthesized by introducing different alkyl, cycloalkyl, and alkenyl groups at the N-3 position. researchgate.net Another study reported the synthesis of 1,3-disubstituted-2-thiohydantoin analogs, demonstrating substitution at both the N-1 and N-3 positions. mdpi.com The Mannich reaction can also be employed for N-substitution, as demonstrated by the synthesis of new derivatives of 3-substituted 5,5-diphenyl imidazolidine-2,4-dione using substituted anilines and paraformaldehyde. researchgate.net
| Starting Material | Reagents | Product | Reference |
| 5,5-diphenyl imidazolidine-2,4-dione | p-chloroaniline, paraformaldehyde | 3-(4-chlorophenylaminomethyl)-5,5-diphenyl-imidazolidine-2,4-dione | researchgate.net |
| 5,5-diphenyl imidazolidine-2,4-dione | p-bromoaniline, paraformaldehyde | 3-(4-bromophenylaminomethyl)-5,5-diphenyl-imidazolidine-2,4-dione | researchgate.net |
| 3-{[2-Furylmethylene]amino}imidazolidine-2,4-dione | 4-substituted benzaldehyde, hydrazine (B178648) hydrate | 3-{[2-Furylmethylene]amino}-1-(substituted phenyl methyl)imidazolidine-2,4-dione derivatives | researchgate.net |
| Thiosemicarbazone derivative, ethyl chloroacetate | 3-[1-(2-Hydroxyphenylethylidene) amino]-2-thioxoimidazolidin-4-one | mdpi.com | |
| 3-[1-(2-Hydroxyphenylethylidene) amino]-2-thioxoimidazolidin-4-one | 4-chlorophenyacyl bromide, triethylamine | 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-[1-(2-hydroxyphenylethylidene) amino]-2-thioxoimidazolidin-4-one | mdpi.com |
Alkylation and Acylation at the N1-Position
The nitrogen atom at the N1 position of the this compound ring possesses an acidic proton, making it a prime site for substitution reactions. Deprotonation with a suitable base generates a nucleophilic anion that can readily react with various electrophiles.
Alkylation: The introduction of alkyl groups at the N1 position is a common modification strategy. This reaction is typically achieved by treating the parent hydantoin with an alkyl halide in the presence of a base. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH), while solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently employed. This methodology is widely applied to related hydantoin structures, such as the anticonvulsant drug phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione), to modify their properties. semanticscholar.orgresearchgate.net
Acylation: Similarly, acylation at the N1 position can be accomplished by reacting the N1-anion with an acyl halide or anhydride. This introduces an acyl group, further diversifying the chemical space of 3-phenylhydantoin derivatives. The reaction conditions are analogous to those used for alkylation. semanticscholar.org
A summary of typical reagents for N1-functionalization is presented below.
| Reaction Type | Electrophile | Base | Solvent |
| Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃, NaOH | DMF, THF |
| Acylation | Acyl Halide (RCOCl) | NaH, K₂CO₃ | DMF, THF |
Introduction of Sulfonyl Moieties at the N1-Position
The introduction of a sulfonyl group at the N1 position (N1-sulfonylation) yields N-sulfonylhydantoin derivatives. This transformation follows a similar principle to alkylation and acylation, where the N1-proton is removed by a base, and the resulting anion reacts with a sulfonyl chloride (R-SO₂Cl). This reaction produces a stable sulfonamide linkage. Sulfonamide derivatives of heterocyclic compounds are of significant interest in medicinal chemistry and materials science. researchgate.net While direct examples for this compound are specific, the methodology is a standard and applicable procedure for N-H containing hydantoins. It is important to note that substitution at the N3-position is not feasible as it is already occupied by the defining phenyl group of the compound.
Functionalization at the C5-Position of the Imidazolidine Ring
Introduction of Alkyl and Aryl Substituents
Building the imidazolidine-2,4-dione ring with pre-functionalized precursors is an effective strategy for introducing substituents at the C5 position. One such method is the three-component reaction, which can assemble the hydantoin core from an α-keto ester, an amine, and an isocyanate. mdpi.com For instance, the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate produces a hydantoin derivative with a methyl group at the C5 position. mdpi.com This approach allows for the incorporation of various alkyl groups by selecting the appropriate α-keto ester.
For the introduction of aryl substituents, modern cross-coupling reactions are employed. A C5-halogenated this compound can serve as a substrate for Suzuki-Miyaura cross-coupling with various arylboronic acids, providing a versatile route to C5-arylated derivatives. mdpi.com
Methylene (B1212753) Derivatization and Subsequent Transformations
A highly effective method for functionalizing the C5 position involves the Knoevenagel condensation. This reaction occurs between the active methylene group at C5 of the hydantoin ring and an aromatic or aliphatic aldehyde. The condensation leads to the formation of a C5-ylidene derivative, featuring an exocyclic double bond (=CH-Ar). nih.govnih.gov This reaction is often catalyzed by a weak base like piperidine (B6355638) or an acid. The resulting C5-arylidene moiety is a key intermediate for further transformations. nih.gov
The table below shows examples of aldehydes used in Knoevenagel condensations with related hydantoin cores.
| Aldehyde | Catalyst | Product Type | Reference |
| Benzaldehyde | BuSO₃H-functionalized Nanoparticles | 5-Benzylidene-imidazolidine-2,4-dione | nih.gov |
| Substituted Benzaldehydes | Piperidine/Acetic Acid | 5-Arylidene-thiazolidine-2,4-dione | nih.gov |
| Salicylaldehyde | L-proline | 5-(2-hydroxybenzylidene)-hydantoin | bohrium.com |
Nucleophilic Additions to Unsaturated C5-Substituents
The exocyclic carbon-carbon double bond in C5-ylidene-3-phenylimidazolidine-2,4-diones is an electrophilic center and can act as a Michael acceptor. This reactivity allows for 1,4-conjugate addition of various nucleophiles, providing a pathway to more complex C5-substituted derivatives. Nucleophiles such as amines, thiols, and carbanions can add to the double bond, leading to the introduction of a wide range of functional groups. This two-step process—Knoevenagel condensation followed by Michael addition—is a powerful strategy for elaborating the C5 position of the hydantoin scaffold.
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on environmentally benign methods. The synthesis of this compound and its derivatives has benefited from the application of several green chemistry principles.
One-Pot and Multicomponent Reactions: The use of one-pot, multicomponent reactions (MCRs) is a cornerstone of green synthesis. These reactions, where multiple starting materials react in a single vessel to form a complex product, are highly efficient. They reduce the need for intermediate purification steps, minimize solvent waste, and save time and energy. mdpi.comnih.gov The synthesis of C5-arylidene hydantoins has been achieved through a one-pot, multiple-component reaction under green conditions. nih.gov
Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives is another key aspect. Syntheses have been successfully performed in environmentally friendly solvents like alcohols or under solvent-free conditions. google.com Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been explored as reaction media for related heterocyclic syntheses. asianpubs.org
Furthermore, the development of reusable catalysts is crucial. Magnetic nanoparticles with a core-shell structure have been employed as a recyclable catalyst for the synthesis of N-substituted (Z)-5-arylidene imidazolidine-2,4-dione derivatives. nih.gov These catalysts can be easily separated from the reaction mixture using a magnet and reused, reducing waste and cost. nih.gov
| Green Chemistry Approach | Example | Benefit | Reference |
| Catalysis | Fe₃O₄@Guanidine-BuSO₃H Nanoparticles | Recyclable, high efficiency | nih.gov |
| Solvent | Ethanol, Deep Eutectic Solvents (DES) | Low toxicity, biodegradable | google.comasianpubs.org |
| Reaction Type | One-Pot, Four-Component Synthesis | High atom economy, reduced waste | bohrium.com |
Chemical Reactivity and Transformation Studies of 3 Phenylimidazolidine 2,4 Dione Derivatives
Nucleophilic Addition Reactions to Unsaturated Imidazolidine-2,4-dione Derivatives
Unsaturated derivatives of 3-phenylimidazolidine-2,4-dione, particularly 5-arylidene derivatives, serve as important substrates for nucleophilic addition reactions. These compounds contain an α,β-unsaturated carbonyl system within the heterocyclic ring, where the exocyclic double bond at the 5-position is in conjugation with the carbonyl group at the 4-position. This conjugation creates two principal electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C4) and the β-carbon of the exocyclic double bond. libretexts.org This duality allows for two competing reaction pathways: 1,2-addition and 1,4-addition (also known as conjugate or Michael addition). libretexts.orgwikipedia.org
The resonance structures of a 5-arylidene-3-phenylimidazolidine-2,4-dione illustrate the delocalization of electrophilic character from the carbonyl carbon to the β-carbon of the arylidene group, rendering it susceptible to nucleophilic attack. libretexts.org
In a 1,2-addition reaction, the nucleophile directly attacks the electrophilic carbon of the C4-carbonyl group. libretexts.org This pathway is typical for reactions involving "hard" nucleophiles, such as Grignard reagents or organolithium compounds. The reaction proceeds through a tetrahedral intermediate, which, upon protonation, would yield an alcohol. However, for α,β-unsaturated systems like 5-arylidenehydantoins, this pathway is often less favored compared to conjugate addition, especially with "softer" nucleophiles. wikipedia.org The competition between 1,2- and 1,4-addition is dictated by factors such as the nature of the nucleophile, the substrate, and the reaction conditions.
The 1,4-addition, or conjugate addition, is the more common pathway for α,β-unsaturated carbonyl compounds when reacting with "soft" nucleophiles. wikipedia.org This category includes enolates, amines, and thiols. In the context of 5-arylidene-3-phenylimidazolidine-2,4-dione derivatives, the nucleophile adds to the β-carbon of the exocyclic double bond. libretexts.org
The mechanism proceeds in several steps:
Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the arylidene group. libretexts.org
Formation of an Enolate Intermediate: This attack causes the π-electrons of the double bond to shift, and subsequently, the π-electrons of the C4-carbonyl group move to the oxygen atom, forming a resonance-stabilized enolate ion intermediate. libretexts.org The negative charge is delocalized over the oxygen atom and the α-carbon (C5 of the ring). wikipedia.org
Protonation: The enolate intermediate is then protonated. This typically occurs at the α-carbon (C5), a process that is often facilitated by keto-enol tautomerism, to yield the final, more stable, saturated carbonyl compound. libretexts.orgwikipedia.org
This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the 5-position of the imidazolidine-2,4-dione ring, allowing for the synthesis of a wide array of complex derivatives. mdpi.com
| Addition Type | Site of Attack | Typical Nucleophiles | Intermediate | Product Type |
|---|---|---|---|---|
| 1,2-Addition (Direct) | Carbonyl Carbon (C4) | Hard Nucleophiles (e.g., Grignard reagents) | Tetrahedral Alkoxide | Alcohol (at C4) |
| 1,4-Addition (Conjugate) | β-Carbon of Arylidene Group | Soft Nucleophiles (e.g., enolates, amines, thiols) | Resonance-Stabilized Enolate | 5-Substituted Saturated Hydantoin (B18101) |
Oxidative Cyclization Reactions of this compound Analogues
Analogues of this compound, particularly those containing reactive functional groups, can undergo oxidative cyclization reactions to form fused heterocyclic systems. These reactions are synthetically valuable for creating complex, polycyclic molecules with potential biological activities. A common strategy involves introducing a side chain containing a nucleophilic center, such as a thiol, which can then cyclize onto the imidazolidine (B613845) core or an appended electrophilic center under oxidative conditions.
For instance, the synthesis of benzimidazo[2,1-b]thiazoline derivatives from related imidazole precursors demonstrates a relevant transformation pathway. This process involves an addition-cyclization-intramolecular oxidative coupling sequence. richmond.edunih.gov While not starting directly from a this compound, the core reaction principle can be applied to its analogues. A hypothetical reaction for an analogue could proceed via the following mechanism:
Initial Nucleophilic Addition: An analogue bearing a nucleophilic group (e.g., a 2-thio group, creating a 2-thiohydantoin analogue) undergoes an addition reaction with a suitable electrophile.
Cyclization: An intramolecular nucleophilic attack occurs, leading to the formation of a new ring fused to the original imidazolidine scaffold.
Oxidative Coupling: An oxidizing agent is used to facilitate the final ring-closing step, often involving C-H functionalization or the formation of a disulfide or similar bond, resulting in a stable, fused aromatic or heteroaromatic system. richmond.edu
These reactions can lead to the formation of diverse fused systems, such as imidazo[2,1-b]thiazoles, which are known for their varied pharmacological properties. researchgate.net The specific oxidant and reaction conditions are critical for directing the reaction towards the desired cyclized product.
Hydrolysis Reactions of Isocyanate Intermediates
The synthesis of the this compound ring itself often involves isocyanate intermediates. The classical Urech hydantoin synthesis, for example, involves the reaction of an amino acid with potassium cyanate, which generates an isocyanate in situ. ikm.org.my In syntheses specifically targeting N-substituted hydantoins like this compound, a common route is the reaction between an α-amino acid ester and phenyl isocyanate.
This reaction proceeds via two key stages:
Formation of a Ureido Intermediate: The amino group of the α-amino acid (or its ester) acts as a nucleophile, attacking the electrophilic carbon of phenyl isocyanate. This addition reaction forms an N-phenyl-N'-acylurea derivative, also known as a ureido acid or ester. organic-chemistry.orgacs.org
Hydrolysis and Cyclization: The ureido intermediate then undergoes an acid-catalyzed intramolecular cyclization. ikm.org.my This step involves the nucleophilic attack of the ureido nitrogen onto the carbonyl carbon of the ester or carboxylic acid. This process is effectively a hydrolysis of the ester (if used) followed by a dehydration reaction to close the five-membered ring, yielding the this compound product. acs.org
The kinetics of this acid-catalyzed ring closure have been studied, confirming that the reaction proceeds through the cyclization of the ureido acid intermediate. acs.org This synthetic pathway is highly versatile and allows for the introduction of various substituents at the N3 and C5 positions of the hydantoin ring. organic-chemistry.org
| Step | Reactants | Intermediate/Product | Reaction Type |
|---|---|---|---|
| 1 | α-Amino Acid Ester + Phenyl Isocyanate | Ureido Ester | Nucleophilic Addition |
| 2 | Ureido Ester (with acid) | This compound | Hydrolysis/Intramolecular Cyclization |
Spectroscopic and Structural Elucidation Techniques for 3 Phenylimidazolidine 2,4 Dione Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Phenylimidazolidine-2,4-dione. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment of each atom, allowing for a detailed structural map.
Proton NMR (¹H NMR) analysis of this compound reveals the number of different kinds of protons and their respective electronic environments. The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the methylene (B1212753) protons of the imidazolidine (B613845) ring.
The protons on the phenyl group typically appear as a multiplet in the downfield region of the spectrum, generally between 7.2 and 7.6 ppm. The methylene protons (CH₂) in the imidazolidine ring are expected to produce a singlet, as they lack adjacent protons to couple with. This signal would likely appear in the range of 4.0 to 4.8 ppm, shifted downfield due to the influence of the adjacent nitrogen atoms and carbonyl groups. The integration of these signals would correspond to a 5:2 ratio for the phenyl and methylene protons, respectively.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ) in ppm | Multiplicity |
| Phenyl (Ar-H) | 7.2 - 7.6 | Multiplet |
| Methylene (-CH₂-) | 4.0 - 4.8 | Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the carbonyl carbons, the phenyl carbons, and the methylene carbon.
The two carbonyl carbons (C=O) of the dione (B5365651) system are expected to resonate at the most downfield positions, typically in the range of 155 to 175 ppm. bas.bg The phenyl group will exhibit several signals in the aromatic region (120-140 ppm), including a signal for the ipso-carbon (the carbon attached to the nitrogen) and signals for the ortho, meta, and para carbons. The methylene carbon (-CH₂) of the imidazolidine ring is expected to appear in the range of 40-50 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | 155 - 175 |
| Phenyl (ipso-C) | 130 - 140 |
| Phenyl (Ar-C-H) | 120 - 130 |
| Methylene (-CH₂-) | 40 - 50 |
Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.orgnanalysis.com This is achieved through a series of pulse sequences that result in different phases for each type of carbon signal. nanalysis.com
There are three primary DEPT experiments:
DEPT-45: Shows positive signals for all carbons with attached protons (CH, CH₂, CH₃).
DEPT-90: Shows only signals from CH groups. chemistrysteps.com
DEPT-135: Shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups. chemistrysteps.com
For this compound, a DEPT-135 spectrum would be particularly informative. It would display positive signals for the CH carbons of the phenyl ring and a characteristic negative signal for the CH₂ carbon of the imidazolidine ring. The quaternary carbons—the two carbonyls and the ipso-phenyl carbon—would be absent from all DEPT spectra. nanalysis.com This allows for the unambiguous assignment of the methylene and methine carbons in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
The most prominent features in the spectrum would be the strong absorption bands from the two carbonyl (C=O) groups of the imide function. These typically appear as a pair of intense peaks in the region of 1700-1780 cm⁻¹. Other significant absorptions include C-N stretching vibrations, aromatic C=C stretching around 1600 cm⁻¹, and aromatic C-H stretching just above 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | 1700 - 1780 | Strong |
| Aromatic (C=C) | Stretch | ~1600 | Medium |
| Amine (C-N) | Stretch | 1200 - 1350 | Medium |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic (C-H) | Stretch | 2850 - 2950 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₉H₈N₂O₂), the monoisotopic mass is 176.058 g/mol . epa.gov The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass, confirming the compound's elemental composition. Analysis of the fragmentation pattern can further validate the structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.
Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry. In FAB-MS, the sample is mixed with a non-volatile matrix and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. This process causes the sample molecules to be desorbed and ionized, typically forming protonated molecules [M+H]⁺. FAB-MS is particularly useful for polar and thermally labile compounds as it minimizes fragmentation, resulting in a clear molecular ion peak. For this compound, FAB-MS would be expected to produce a prominent pseudomolecular ion peak at m/z 177, corresponding to [C₉H₈N₂O₂ + H]⁺, which robustly confirms the molecular weight of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly effective for analyzing polar molecules like hydantoin (B18101) derivatives. In positive-ion ESI-MS, the analyte molecule is typically protonated, yielding a pseudomolecular ion [M+H]⁺. This process generally causes minimal fragmentation, allowing for the clear determination of the molecular weight.
While specific ESI-MS data for the parent this compound is not extensively detailed in the reviewed literature, analysis of its derivatives provides significant insight into its expected behavior. For instance, the analysis of 5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione (B1214888) using an LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) instrument in positive ion mode reveals a protonated precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 269.0921. nih.gov
Further fragmentation of this ion via tandem mass spectrometry (MS/MS) provides structural information. Although the parent compound lacks the 5-position substituents of this derivative, the fragmentation patterns of the core imidazolidine-2,4-dione ring and the N-phenyl group would be expected to show some similarities. Common fragmentation pathways in mass spectrometry involve the cleavage of bonds adjacent to functional groups and the loss of small, stable neutral molecules. libretexts.org For this compound, potential fragmentation could involve cleavages within the hydantoin ring or the loss of groups related to the phenyl substituent.
The table below summarizes the ESI-MS data observed for a closely related derivative, which helps in predicting the behavior of this compound.
| Compound | Ionization Mode | Precursor Ion | Precursor m/z | Key Fragment Ions (m/z) |
| 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione | ESI Positive | [M+H]⁺ | 269.0921 | 104.053, 77.043, 75.0272 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental formula by providing a highly accurate mass measurement. This accuracy allows for the differentiation between compounds with the same nominal mass but different chemical formulas.
HRMS analysis is frequently conducted using an ESI source (ESI-HRMS). Research on a substituted derivative, 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione, demonstrates the power of this technique. The analysis, performed using positive-ion electrospray ionization, yielded a single peak for the molecular ion with an exact mass of 341.1504 amu. tutorchase.com This experimental value closely matched the predicted mass for the calculated molecular formula, confirming the compound's identity with a high degree of certainty. tutorchase.com
For the target compound, this compound (C₉H₈N₂O₂), the theoretical exact mass of the neutral molecule is approximately 176.0586 g/mol . In an HRMS experiment, one would expect to observe the protonated molecule [M+H]⁺ at an m/z value very close to 177.0664. The precision of HRMS allows for the confirmation of this specific elemental composition, distinguishing it from other potential isobaric compounds.
The table below illustrates the application of HRMS in characterizing a derivative of this compound.
| Compound | Molecular Formula | Ionization | Theoretical Exact Mass [M+H]⁺ (amu) | Observed Exact Mass [M+H]⁺ (amu) |
| 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione | C₁₉H₂₀N₂O₄ | ESI Positive | 341.1501 | 341.1504 tutorchase.com |
Advanced Crystallographic Investigations of 3 Phenylimidazolidine 2,4 Dione Structures
Single-Crystal X-ray Diffraction Analysis for Solid-State ConformationNo published single-crystal X-ray diffraction data for 3-Phenylimidazolidine-2,4-dione could be located.
Crystallographic Data Deposition and AnalysisNo entries for this compound were found in major crystallographic databases such as the Cambridge Structural Database (CSD).
While the compound this compound is commercially available, it appears that its detailed solid-state structure has not been characterized and published in a manner that would allow for the in-depth analysis requested.
Computational and Theoretical Chemistry Analyses of 3 Phenylimidazolidine 2,4 Dione
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been employed to study 3-phenylimidazolidine-2,4-dione, offering a detailed picture of its electronic properties and reactivity.
Geometry Optimization and Energetic Analysis
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For derivatives of imidazolidine-2,4-dione, these calculations help in understanding their structural and stability characteristics. By minimizing the forces acting on the atoms, the optimized geometry corresponding to the lowest energy state on the potential energy surface can be found. rsc.org
Energetic analysis, another key aspect of DFT studies, provides information on the total energy of the molecule, which is essential for predicting its stability and reactivity. For instance, in a study of 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, a related heterocyclic compound, DFT calculations with the generalized gradient approximation (GGA) were used to optimize atomic positions and analyze the electronic band structure. rsc.org This type of analysis reveals the distribution of electrons within the molecule and helps to identify the frontier molecular orbitals (HOMO and LUMO), which are crucial in determining the molecule's chemical reactivity.
Proton Transfer Mechanism Studies
Proton transfer is a fundamental chemical reaction that plays a critical role in many biological and chemical processes. nih.gov While specific DFT studies on the proton transfer mechanism of this compound are not extensively detailed in the provided results, the principles of such studies are well-established. DFT can be used to model the potential energy surface of a proton transfer reaction, identifying the transition states and calculating the activation energy barriers. This allows for the elucidation of the reaction pathway, whether it is a concerted or stepwise process. nih.gov For example, in systems with intramolecular hydrogen bonds, DFT can help understand how protons are transferred between donor and acceptor sites within the same molecule. nih.gov
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (protein). These methods are particularly valuable in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Ligand-Protein Interaction Profiling (e.g., Enzyme Active Sites)
Molecular docking studies have been performed on derivatives of imidazolidine-2,4-dione to explore their binding to various protein targets. For instance, in the context of developing new anticancer agents, docking simulations have been used to study the interactions of thiohydantoin derivatives with the tyrosine-protein kinase erbB-3 receptor. rjptonline.org These simulations help to identify the key amino acid residues in the active site that interact with the ligand and the types of interactions involved, such as hydrogen bonds and hydrophobic interactions. ajol.info
Similarly, imidazolidine-2,4-dione derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. nih.gov Docking analysis provided insights into the structural features of these molecules that are important for their inhibitory activity. nih.gov The stability of ligand-protein complexes can be further assessed using molecular dynamics (MD) simulations, which provide a dynamic view of the binding process. nih.gov
Conformational Analysis and Binding Mode Delineation
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of a molecule is crucial as it often dictates its biological activity. For example, the conformational analysis of the aromatase inhibitor rogletimide, which has a related piperidine-2,6-dione structure, revealed that the axial orientation of the pyridyl ring is important for its inhibitory potency. nih.gov
For this compound and its derivatives, conformational analysis helps to determine the most likely three-dimensional structure that interacts with a biological target. mdpi.com This information, combined with docking results, allows for a detailed delineation of the binding mode, showing how the ligand fits into the active site of the protein and which interactions stabilize the complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.
QSAR studies have been conducted on various hydantoin (B18101) derivatives to predict their biological activities. For example, a QSAR analysis was performed on a series of hydantoin-based androgen receptor modulators, resulting in a model with good predictive ability. nih.gov In another study, 3D-QSAR models (CoMFA and CoMSIA) were developed for imidazolidine-2,4-dione derivatives as PTP1B inhibitors. nih.gov These models use 3D structural information to correlate with biological activity and can provide contour maps that visualize the regions of the molecule where modifications would likely enhance or decrease activity. nih.gov The predictive power of these models is validated using various statistical parameters. nih.govnih.gov QSAR models have also been developed for other related heterocyclic compounds, demonstrating the broad applicability of this technique in medicinal chemistry. nih.govresearchgate.net
Data Tables
Table 1: Key Computational and Theoretical Analyses of this compound and Related Derivatives
| Analysis Type | Focus of Study | Key Findings/Applications |
| Density Functional Theory (DFT) | Electronic structure and reactivity of imidazolidine-2,4-dione derivatives. | Provides insights into geometry optimization, energetic stability, and frontier molecular orbitals. rsc.org |
| Molecular Docking | Ligand-protein interactions of imidazolidine-2,4-dione derivatives with enzyme active sites. | Identifies key binding interactions and predicts binding affinity to targets like PTP1B and erbB-3. rjptonline.orgnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity of hydantoin and imidazolidine-2,4-dione derivatives. | Develops predictive models for activities such as androgen receptor modulation and PTP1B inhibition. nih.govnih.gov |
Medicinal Chemistry and Pharmacological Investigations of 3 Phenylimidazolidine 2,4 Dione Derivatives
Role as a Privileged Scaffold in Drug Discovery
The 3-Phenylimidazolidine-2,4-dione core is considered a "privileged scaffold" in drug discovery. This concept refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a foundation for the development of a diverse range of therapeutic agents. The utility of such scaffolds lies in their ability to provide a robust structural basis for creating libraries of compounds with the potential for high affinity and selectivity towards specific receptors or enzymes. temple.edu
The imidazolidine-2,4-dione (hydantoin) structure is a prime example of this versatility. Derivatives have been developed as anticonvulsants, antiarrhythmics, antidiabetic agents, and antimicrobials. mdpi.commdpi.com The presence of nitrogen and carbonyl groups within the imidazolidinone ring allows for effective interactions with biological targets. researchgate.net The broad spectrum of pharmacological activities associated with this scaffold, including its role in targeting human heart chymase, cannabinoid receptors, fatty acid amide hydrolase, and voltage-gated sodium channels, underscores its status as a privileged structure in medicinal chemistry. acs.orgnih.govbepls.com
Pharmacological Target Identification and Validation
Human heart chymase is a chymotrypsin-like serine protease that plays a significant role in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. acs.org As such, inhibitors of this enzyme are of great interest for the potential treatment of cardiovascular diseases. A series of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have been synthesized and identified as novel, nonpeptide inhibitors of human heart chymase. acs.orgnih.gov
Structure-activity relationship (SAR) studies revealed key insights into the molecular interactions governing inhibitory activity. acs.org The 1-phenyl group was found to engage in a hydrophobic interaction within the P1 pocket of the enzyme, with the 3,4-dimethylphenyl substitution proving to be optimal for potency and selectivity against other serine proteases like chymotrypsin and cathepsin G. acs.orgacs.org Furthermore, the 3-phenylsulfonyl moiety resides in the S1'-S2' subsites, and its activity is enhanced by the presence of hydrogen-bond accepting groups, such as nitrile or methoxycarbonyl. acs.orgnih.gov Molecular modeling studies suggest that the 4-carbonyl group of the imidazolidine (B613845) ring interacts with the oxyanion hole of the enzyme's active site. acs.orgnih.gov
The inhibitory potency of several derivatives is highlighted in the table below.
| Compound | Substitution (R1) | Substitution (R2) | Human Heart Chymase IC50 (µM) | Chymotrypsin IC50 (µM) | Cathepsin G IC50 (µM) |
| 40 | 3,4-di-Me | 4-CN | 0.044 | >100 | >100 |
| 41 | 3,4-di-Me | 4-CO2Me | 0.039 | >100 | >100 |
| 22 | 4-Cl | 4-Cl | 0.081 | 1.1 | 0.74 |
| 29 | 4-Cl | 4-Cl | 0.081 | 1.1 | 0.74 |
| 36 | 3,4-di-Me | 4-Cl | 0.057 | 1.8 | 1.2 |
Data sourced from studies on 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives. acs.orgacs.org
The cannabinoid receptor 1 (CB1), a G protein-coupled receptor primarily expressed in the central nervous system, is a therapeutic target for conditions such as obesity and metabolic syndrome. nih.gov Research has led to the development of 1,3,5-triphenylimidazolidine-2,4-dione derivatives as potent and selective modulators of the human CB1 receptor. nih.gov
These compounds were synthesized and evaluated for their binding affinity to both CB1 and CB2 receptors. SAR studies indicated that substitutions on the phenyl rings at the 1- and 3-positions significantly influence affinity. For instance, compounds with a 4-chlorophenyl or 4-bromophenyl group at these positions displayed high affinity for the CB1 receptor. nih.gov The replacement of the oxygen atom at the 2-position with a sulfur atom, creating a 2-thioxoimidazolidin-4-one, was found to increase the affinity for the CB1 receptor. nih.gov
| Compound | Substitution (N1, N3) | Receptor | Binding Affinity (Ki, nM) |
| 23 | 4-chlorophenyl | CB1 | 1.8 |
| CB2 | >10000 | ||
| 25 | 4-bromophenyl | CB1 | 1.5 |
| CB2 | >10000 |
Data from studies on 1,3,5-triphenylimidazolidine-2,4-dione derivatives. nih.gov
The functional activity of these CB1 receptor ligands was investigated using [³⁵S]-GTPγS binding assays. This assay measures the activation of G proteins coupled to the receptor, allowing for the differentiation between agonists (which activate the receptor) and inverse agonists (which reduce the receptor's basal activity). The 1,3,5-triphenylimidazolidine-2,4-dione derivatives were characterized as inverse agonists at the CB1 receptor. nih.gov This property is particularly relevant for therapeutic applications where reducing the constitutive activity of the CB1 receptor is desired. nih.gov The thio-isosteres of these compounds were also found to exhibit inverse agonism, indicating that the substitution of sulfur for oxygen at the 2-position does not alter the functional nature of the ligand. nih.gov
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endogenous cannabinoids, such as anandamide. nih.govnih.gov Inhibition of FAAH leads to an increase in the levels of these endocannabinoids, which can produce therapeutic effects. The 1,3,5-triphenylimidazolidine-2,4-dione derivatives developed as CB1 receptor modulators were also assessed for their activity against FAAH. These compounds were found to be weak or inactive as FAAH inhibitors, highlighting their selectivity for the CB1 receptor over this particular enzyme. nih.gov This selectivity is a crucial aspect of drug design, as off-target effects can lead to undesirable side effects.
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, such as neurons. nih.gov Blockers of these channels can modulate neuronal excitability and are used in the treatment of various neurological disorders. nih.gov The most prominent example of an imidazolidine-2,4-dione derivative acting as a voltage-gated sodium channel blocker is Phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione). bepls.com
First synthesized in 1908, Phenytoin was discovered to have anticonvulsant properties in 1938 and was approved for the treatment of epilepsy in 1939. bepls.com It acts by blocking voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the spread of seizure activity. Phenytoin is primarily used in the treatment of generalized tonic-clonic seizures and complex partial seizures. bepls.com The long-standing clinical use of Phenytoin establishes the imidazolidine-2,4-dione scaffold as a viable framework for targeting voltage-gated sodium channels.
Cannabinoid Receptor (CB1) Modulation
Pharmacokinetic and Pharmacodynamic Considerations
The therapeutic potential of this compound derivatives is intrinsically linked to their pharmacokinetic profiles and pharmacodynamic interactions. While comprehensive experimental data for every new derivative is not always available, extensive research on the parent hydantoin (B18101) structures, particularly phenytoin, provides a foundational understanding. This is often supplemented by preclinical animal models and in silico predictive studies for newer analogues.
Pharmacodynamic Profile
The primary pharmacodynamic effect associated with this compound derivatives is the modulation of central nervous system activity, leading to anticonvulsant properties. The mechanism of action is often related to the interaction with voltage-gated ion channels.
Anticonvulsant Activity:
The archetypal compound for this class, 5,5-diphenylhydantoin (phenytoin), exerts its anti-epileptic effects primarily by blocking voltage-gated sodium channels. bepls.com It shows a higher affinity for these channels in their inactive state, which prevents their return to the resting state and thereby inhibits the generation of repetitive action potentials characteristic of seizures. clinpgx.org
Newer derivatives have been evaluated in various animal seizure models to determine their efficacy and spectrum of activity. For instance, 5-(4-methylphenyl)-3-phenylimidazolidine-2,4-dione (HPA-05) has demonstrated an anticonvulsant profile in both the maximal electroshock (MES) and the pentylenetetrazol (PTZ)-induced seizure tests, indicating its potential effectiveness against different types of seizures. The PTZ model is often used to identify compounds that can affect seizures involving the GABAergic system, as PTZ inhibits GABAA receptor-associated chloride channels.
Structure-activity relationship studies have shown that modifications to the core structure significantly impact potency. A study of hybrid compounds incorporating a morpholine moiety revealed promising anticonvulsant activity. nih.gov Specifically, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione demonstrated a broader and more potent activity profile in certain models than established drugs like phenytoin and levetiracetam. nih.gov Another derivative, 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, was found to weakly inhibit both sodium and calcium channels, suggesting a multi-target mechanism of action. nih.gov
Table 1: Anticonvulsant Activity of Selected this compound Derivatives
| Compound Name | Seizure Model | Efficacy (ED₅₀) | Notes |
| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | Maximal Electroshock (MES) | 26.3 mg/kg | Broader activity than phenytoin in some tests. nih.gov |
| 6 Hz test (32 mA) | 11.1 mg/kg | Showed 1.5-fold higher efficacy than levetiracetam. nih.gov | |
| 6 Hz test (44 mA) | 40.9 mg/kg | Active in a more intense seizure model. nih.gov | |
| 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione | 6 Hz test (32 mA) | Similar to phenytoin | Weakly inhibits sodium and calcium channels. nih.gov |
| 5-(4-methylphenyl)-3-phenylimidazolidine-2,4-dione (HPA-05) | MES & PTZ | Effective | Profile similar to CNS depressants and anticonvulsants. |
Other Pharmacological Activities:
Beyond anticonvulsant effects, certain derivatives have shown potential in other therapeutic areas. Research into 5-arylidene imidazolidine-2,4-diones has identified compounds with significant anti-arrhythmic activity. researchgate.net The most active of these, (5Z)-(3-chloro)benzylidene-3-{2-[4-(hydroxyethyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione, exhibited properties characteristic of Class Ia anti-arrhythmic agents according to the Vaughan Williams classification, suggesting an influence on cardiac sodium channels. researchgate.net
Pharmacokinetic Profile
Detailed experimental pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME), for many novel this compound derivatives are limited. However, the metabolic fate of phenytoin is well-characterized and serves as a crucial model for the class.
Metabolism and Excretion:
The metabolism of the imidazolidine-2,4-dione core is primarily hepatic. Phenytoin undergoes metabolism by microsomal enzymes, a process that is notably saturable. nih.gov This leads to non-linear pharmacokinetics, where a small increase in the maintenance amount can cause a disproportionately large increase in steady-state serum levels as the metabolic pathway approaches its maximum capacity. nih.gov
The main metabolic pathway is aromatic hydroxylation. clinpgx.orgnih.gov Cytochrome P450 enzymes, particularly CYP2C9 and to a lesser extent CYP2C19, convert phenytoin to its major, inactive metabolite, 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). clinpgx.org This metabolite is then conjugated, primarily through glucuronidation via UGT enzymes (such as UGT1A1, UGT1A4, and UGT1A9), to facilitate its excretion in the urine. clinpgx.org
Alternative minor metabolic pathways exist, including the formation of an arene-oxide intermediate, which is subsequently converted by epoxide hydrolase (EPHX1) to a dihydrodiol metabolite. clinpgx.org This dihydrodiol can be further metabolized to a catechol, which may also be eliminated in the urine. clinpgx.org
Table 2: Key Pharmacokinetic Parameters of Phenytoin (as a model compound)
| Parameter | Description |
| Primary Metabolizing Enzymes | CYP2C9, CYP2C19. clinpgx.org |
| Major Metabolite | 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). clinpgx.org |
| Metabolic Profile | Saturable, non-linear kinetics. nih.gov |
| Primary Excretion Route | Renal excretion of glucuronidated metabolites. clinpgx.org |
In Silico ADME Predictions:
For newer derivatives where experimental data is lacking, computational (in silico) models are often employed to predict ADME properties. These models analyze a molecule's structure to estimate its physicochemical properties, such as solubility and lipophilicity, which in turn influence its absorption and distribution. While these are predictive and not definitive, they are valuable tools in the early stages of drug discovery to identify candidates with potentially favorable pharmacokinetic profiles and flag those that may have issues like poor absorption or rapid metabolism. researchgate.netnih.govnih.gov
Biological Activity Profiling of 3 Phenylimidazolidine 2,4 Dione Analogues
Antimicrobial Activity
Derivatives of the imidazolidine-2,4-dione class have been investigated for their potential as antibacterial agents. mdpi.com Studies on related dihydropyrimidine (B8664642) derivatives, which share structural similarities, have shown significant activity against pathogenic bacteria. nih.govresearchgate.net For instance, certain dihydropyrimidine derivatives demonstrated notable inhibitory effects against both Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and the Gram-positive bacterium Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values recorded at 32 and 64 μg/ml. nih.gov
In a study of quinazoline-2,4(1H,3H)-dione derivatives, which can be considered structural analogues, compound 13 , featuring triazole moieties, showed moderate activity against Staphylococcus aureus with an inhibition zone of 9 mm. mdpi.com This same compound was as effective as reference drugs against Escherichia coli, with an inhibition zone of 15 mm and an MIC value of 65 mg/mL. mdpi.com Furthermore, derivatives 14a and 14b , which incorporate oxadiazole and thiadiazole groups, effectively inhibited the growth of Staphylococcus aureus with inhibition zones of 12 and 13 mm and MIC values of 70 and 75 mg/mL, respectively. mdpi.com
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) | Source |
|---|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 9 | - | mdpi.com |
| Compound 13 | Escherichia coli | 15 | 65,000 | mdpi.com |
| Compound 14a | Staphylococcus aureus | 12 | 70,000 | mdpi.com |
| Compound 14b | Staphylococcus aureus | 13 | 75,000 | mdpi.com |
| Dihydropyrimidine Derivatives | E. coli, P. aeruginosa, S. aureus | - | 32-64 | nih.gov |
The antifungal properties of 3-phenylimidazolidine-2,4-dione analogues have been a significant area of research. Specifically, 3-(3′,5′-dichlorophenyl)imidazolidine-2,4-dione derivatives have been studied for their activity against Sclerotinia sclerotiorum. tandfonline.com These studies revealed that substituting the 1-position of the imidazolidine (B613845) ring with an alkyl group enhanced antifungal activity, while alkyl substitutions at the 5-position reduced it. tandfonline.com In greenhouse tests, some of these compounds demonstrated high protective activity against various plant fungal diseases, including rice sheath blight and damping-off of cucumber. tandfonline.com
Phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) has also been shown to possess antifungal properties against plant pathogens like Fusarium oxysporum, Aspergillus niger, and Aspergillus flavus. bepls.com
A related compound, 3-(2-pyridyl)methyl-2-(4-chlorphenyl)iminothiazolidine (PMAS), was found to be effective against Sclerotinia sclerotiorum, with EC50 values of 17.83 μg/mL for a carbendazim-susceptible strain and 21.15 μg/mL for a carbendazim-resistant strain. nih.gov
| Compound/Derivative | Fungal Strain | Activity (EC50/MIC) | Source |
|---|---|---|---|
| 3-(3′,5′-dichlorophenyl)imidazolidine-2,4-dione derivatives | Sclerotinia sclerotiorum | Active | tandfonline.com |
| Phenytoin | Fusarium oxysporum | Inhibition observed | bepls.com |
| Phenytoin | Aspergillus niger | Inhibition observed | bepls.com |
| PMAS | Sclerotinia sclerotiorum (carbendazim-susceptible) | 17.83 μg/mL | nih.gov |
| PMAS | Sclerotinia sclerotiorum (carbendazim-resistant) | 21.15 μg/mL | nih.gov |
Anti-Inflammatory Potential
The hydantoin (B18101) scaffold is recognized for its anti-inflammatory properties. ekb.eg Research into 1,3-disubstituted-2-thiohydantoin analogues, which are structurally related to this compound, has demonstrated their potential as anti-inflammatory agents. nih.govresearchgate.net In one study, a series of novel 1,3-disubstituted-2-thiohydantoin derivatives were synthesized and assessed for their ability to inhibit nitric oxide (NO) production in murine leukemia cells. nih.govresearchgate.net One particular compound from this series exhibited a six-fold reduction in NO production and also significantly decreased the expression of pro-inflammatory cytokines IL-6 and TNF-α. nih.gov Molecular modeling suggested that this compound has a strong binding affinity for the cyclooxygenase 2 (COX-2) enzyme, a key target in inflammation. nih.govresearchgate.net
Another study on 1-methylhydantoin (B147300) cinnamoyl imides showed that certain compounds in this series could significantly inhibit the release of NO and reduce the secretion of TNF-α and IL-1β in LPS-stimulated cells. mdpi.com
Anticonvulsant and Antiepileptic Investigations
Hydantoin and its derivatives are well-established in the field of anticonvulsant therapy, with phenytoin (5,5-diphenylimidazolidine-2,4-dione) being a primary example. ekb.egbepls.com The core hydantoin structure is a key pharmacophore for anticonvulsant activity. ekb.eg
Research has explored various derivatives for their potential to manage seizures. For instance, a study on 5-phenylhydantoin (B13835) derivatives identified that 5-ethyl-5-phenyl-3-propylhydantoin had anticonvulsant activity comparable to phenytoin but with a lower likelihood of inducing sedation. researchgate.net Furthermore, the interaction profiles of novel triazole-3-thione derivatives with classic antiepileptic drugs like phenytoin have been investigated, showing additive effects in seizure models. nih.gov
Antitumor and Anticancer Efficacy
The hydantoin scaffold is a promising framework for the development of anticancer agents. ekb.eg Derivatives of this structure have been shown to exhibit antiproliferative and cytotoxic effects against various cancer cell lines. ekb.egnih.gov One mechanism of action for some hydantoin derivatives is the inhibition of histone deacetylase (HDAC), an enzyme often overexpressed in tumors. ekb.eg For example, one compound demonstrated superior antiproliferative properties against HL-60 and RPMI-8226 cancer cell lines with IC50 values of 0.25 μM and 0.23 μM, respectively. ekb.eg
Other hydantoin derivatives have been found to interfere with antiapoptotic Bcl-2 proteins, which are crucial for cancer cell survival. ekb.eg Two such compounds showed superior antiproliferative activities against K562, PC-3, and MDA-MB-231 cell lines. ekb.eg
In the context of related structures, 5-benzylidene thiazolidine-2,4-dione derivatives have displayed anticancer activity against several cancer cell lines with IC50 values ranging from 0.19 to 3.2 μM. nih.gov
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Mechanism | Source |
|---|---|---|---|---|
| Hydantoin Derivative (9a) | HL-60 | 0.25 μM | HDAC Inhibition | ekb.eg |
| Hydantoin Derivative (9a) | RPMI-8226 | 0.23 μM | HDAC Inhibition | ekb.eg |
| Hydantoin Derivative (12c, 12d) | K562, PC-3, MDA-MB-231 | Superior to other compounds in the series | Bcl-2 Protein Interference | ekb.eg |
| 5-benzylidene thiazolidine-2,4-dione derivatives | Murine leukemia (L1210), Murine mammary carcinoma (FM3A), Human T lymphocyte (CEM), Human cervix carcinoma (HeLa) | 0.19 to 3.2 μM | - | nih.gov |
Antiviral Activity (e.g., against HSV, HIV)
The antiviral potential of compounds containing the imidazolidine-2,4-dione scaffold and its analogues has been explored. While direct studies on this compound are limited in this area, research on structurally related compounds provides insights. For instance, phosphoramidate (B1195095) derivatives of acyclovir, a well-known antiviral, which share some structural features, have demonstrated moderate activity against both HIV and HSV. nih.gov One such derivative inhibited pseudo-HIV-1 particle replication by 50% at a concentration of 50 μM and was also active against wild-type and acyclovir-resistant strains of HSV-1. nih.gov
Furthermore, a study on 4H- ekb.egtandfonline.comnih.gov-triazolo[1,5-a]pyrimidin-5-one derivatives, which are heterocyclic compounds, showed that some of these compounds could completely inhibit the proliferation of HIV-1 at concentrations of 25 and 50 micrograms/ml. nih.gov One compound in this series also exhibited potent activity against HSV-1, with an 88% reduction in viral plaques. nih.gov
Anti-Diabetic and Hypoglycemic Properties
The global rise in diabetes mellitus has spurred intensive research into novel therapeutic agents. Analogues of imidazolidine-2,4-dione have emerged as a promising class of compounds with significant hypoglycemic potential.
A study focused on a series of novel 3-arylsulfonylimidazolidine-2,4-diones demonstrated their efficacy in reducing blood glucose levels in an alloxan-induced diabetic rat model. These compounds were synthesized by reacting various imidazolidine-2,4-diones with arylsulfonyl chlorides. Notably, compound 2a exhibited a remarkable reduction in blood glucose levels of -286 ± 7 mg/dL five hours after administration, a result that was superior to the standard drug, glipizide, which showed a reduction of -270 ± 8 mg/dL. researchgate.net Another compound in the series, 2b , also displayed hypoglycemic activity comparable to glipizide, with a blood glucose reduction of -268 ± 9 mg/dL. researchgate.net Moderate activity was observed for compound 2e . researchgate.net
These findings underscore the potential of the imidazolidine-2,4-dione scaffold in the development of new and effective anti-diabetic drugs. The substitution at the N-3 position with an arylsulfonyl group appears to be a key factor in the observed hypoglycemic activity.
| Compound ID | Structure | Blood Glucose Reduction (mg/dL) after 5h | Reference |
| 2a | 3-(Arylsulfonyl)imidazolidine-2,4-dione derivative | -286 ± 7 | researchgate.net |
| 2b | 3-(Arylsulfonyl)imidazolidine-2,4-dione derivative | -268 ± 9 | researchgate.net |
| Glipizide | Standard Drug | -270 ± 8 | researchgate.net |
Schistosomicidal Activity
Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, remains a significant global health problem. The reliance on a single drug, praziquantel, for treatment necessitates the search for new schistosomicidal agents. Imidazolidine-2,4-dione derivatives have shown promise in this area.
Early research identified the schistosomicidal effects of compounds structurally related to this compound. For instance, 5,5-diphenylhydantoin and 5-(4-chlorophenyl)-5-methylhydantoin were reported to have activity against Schistosoma mansoni infections in mice. Further studies confirmed that 5-(2,4,5-trichlorophenyl) hydantoin possessed a potent schistosomicidal effect, albeit at toxic doses.
More recent investigations into imidazolidine derivatives have yielded promising results. One study evaluated a series of thioxo-imidazolidines and thiazolidin-2,4-diones for their in vitro activity against adult S. mansoni worms. A derivative of imidazolidine, compound 7a , was found to cause 100% mortality of the worms within the first 24 hours of the experiment. This highlights the potential of the imidazolidine core in developing new treatments for schistosomiasis.
| Compound/Derivative | Activity | Organism | Reference |
| 5,5-diphenylhydantoin | Schistosomicidal activity | Schistosoma mansoni | |
| 5-(4-chlorophenyl)-5-methylhydantoin | Schistosomicidal activity | Schistosoma mansoni | |
| 5-(2,4,5-trichlorophenyl) hydantoin | Potent schistosomicidal effect | Not specified | |
| Imidazolidine derivative 7a | 100% mortality of adult worms in 24h | Schistosoma mansoni |
Herbicidal and Plant Growth Inhibitory Effects
The hydantoin ring, the core structure of this compound, is a known pharmacophore in the agrochemical field, with some derivatives exhibiting herbicidal and plant growth regulatory activities.
A naturally occurring compound, Hydantocidin (B162813) , which possesses a unique spiro-hydantoin structure, has been isolated from Streptomyces hygroscopicus. nih.gov This compound demonstrates potent, non-selective herbicidal activity against a range of both monocotyledonous and dicotyledonous weeds. nih.gov The discovery of hydantocidin has spurred further research into synthetic analogues.
Studies on analogues of hydantocidin have explored the importance of the spirohydantoin system for its herbicidal action. For example, modification of the carbonyl groups within the hydantoin ring has been shown to alter the herbicidal profile. One analogue, a spiroimidazolinone , retained herbicidal activity against dicotyledonous weeds like ragweed and cocklebur, although it lost efficacy against monocotyledonous weeds. oup.com This suggests that targeted modifications of the hydantoin ring can lead to the development of selective herbicides.
Furthermore, a patent for dihydrohydantoin derivatives highlights their potential as active herbicidal agents. This body of research indicates that the imidazolidine-2,4-dione scaffold is a viable starting point for the design of novel herbicides and plant growth inhibitors.
| Compound/Derivative Class | Type of Activity | Key Findings | Reference |
| Hydantocidin | Herbicidal | Potent, non-selective activity against monocots and dicots. nih.gov | nih.gov |
| Spiroimidazolinone (Hydantocidin analogue) | Herbicidal | Selective activity against dicotyledonous weeds. oup.com | oup.com |
| Dihydrohydantoin derivatives | Herbicidal | Patented for herbicidal activity. |
Structure Activity Relationship Sar Studies for 3 Phenylimidazolidine 2,4 Dione Systems
Influence of Substituents on Biological Activity
The nitrogen atoms of the imidazolidine-2,4-dione ring are key points for modification. Substitution at the N-1 and N-3 positions can significantly alter a compound's pharmacological profile.
The N-3 position, occupied by the defining phenyl group in this scaffold, is crucial. Studies on related 5,5-diphenylimidazolidine-2,4-dione systems, where the N-3 position is substituted, have shown that introducing different groups can modulate activity. For instance, nucleophilic substitution or Mannich reactions at the N-3 position lead to new derivatives with varied biological activities, such as antibacterial effects. researchgate.netaensiweb.net The synthesis of N-3 substituted hydantoins is a common strategy to create compounds with anticonvulsant, antiarrhythmic, and other pharmacological properties. nih.gov
| Position | Substituent | Observed Effect |
| N-1 | p-methoxyphenyl | Influences the electronic properties of the heterocyclic core. mdpi.com |
| N-3 | Phenyl (base scaffold) | Defines the core structure; modifications are key for activity. |
| N-3 | Various alkyl and aryl groups (via Mannich reaction) | Leads to derivatives with potential antibacterial activity. researchgate.netaensiweb.net |
The C5 position of the imidazolidine-2,4-dione ring is another critical site for modification, with substitutions directly influencing the compound's activity profile.
Introducing two phenyl groups at the C5 position, as seen in the phenytoin (B1677684) structure (5,5-diphenylimidazolidine-2,4-dione), is a well-established strategy for generating anticonvulsant activity. bepls.com The steric bulk and hydrophobic interactions provided by these phenyl groups are essential for this effect.
Further diversification at C5 has been explored extensively. Synthesizing derivatives from C-phenylglycine precursors leads to a single phenyl group at C5. nih.gov The activity can then be fine-tuned by introducing other substituents. For example, the synthesis of 5-ethoxy-5-methyl-3-phenylimidazolidine-2,4-dione demonstrates that introducing a combination of small alkyl and alkoxy groups at C5 can be achieved, creating a stereogenic center whose configuration can be crucial for biological recognition. mdpi.com
Another approach involves the Knoevenagel condensation to introduce an arylidene group at the C5 position. This creates (Z)-5-arylidene imidazolidine-2,4-dione derivatives. These compounds have shown potent antiproliferative activities against cancer cell lines, indicating that the extended conjugation and specific stereochemistry of the C5-substituent can direct the compound towards different therapeutic targets. nih.gov
| Position | Substituent | Resulting Compound Type | Noted Activity Profile |
| C5 | Two Phenyl groups | 5,5-Diphenylimidazolidine-2,4-dione | Anticonvulsant. aensiweb.netbepls.com |
| C5 | One Phenyl group (from C-phenylglycine) | 5-Phenylimidazolidine-2,4-dione | Core for further modification. nih.gov |
| C5 | Methyl and Ethoxy groups | 5-Ethoxy-5-methyl derivative | Creates a stereogenic center influencing molecular shape. mdpi.com |
| C5 | Arylidene group | (Z)-5-Arylidene derivative | Antiproliferative/Anticancer. nih.gov |
Modifying the phenyl rings attached to the heterocyclic core is a classic medicinal chemistry strategy for optimizing activity.
For the 3-phenylimidazolidine-2,4-dione scaffold, this applies to the N-3 phenyl ring and any phenyl substituents at N-1 or C5. Research on derivatives synthesized from substituted C-phenylglycine shows that alterations to the C5-phenyl ring impact activity. For example, using C-(4-ethylphenyl)glycine or C-(4-isopropylphenyl)glycine as starting materials yields 5-(4-ethylphenyl)- and 5-(4-isopropylphenyl)-3-phenylimidazolidine-2,4-diones, respectively. nih.gov These substitutions alter the lipophilicity and steric profile of the C5-substituent, which can enhance or diminish biological effects.
Similarly, as noted in the synthesis of 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione, placing a methoxy (B1213986) group on the N-1 phenyl ring alters the molecule's electronic properties. mdpi.com Such modifications can affect how the molecule interacts with its biological target and can also influence its metabolic stability and pharmacokinetic properties.
| Ring Position | Substituent | Effect on Molecule |
| N-1 Phenyl | 4-Methoxy | Alters electronic properties of the N-1 aryl group. mdpi.com |
| C5-Phenyl | 4-Ethyl | Modifies lipophilicity and steric bulk at C5. nih.gov |
| C5-Phenyl | 4-Isopropyl | Modifies lipophilicity and steric bulk at C5. nih.gov |
Bioisosteric Replacements and Their Pharmacological Consequences
Bioisosteric replacement is a strategy used to replace one atom or group in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. cambridgemedchemconsulting.com
For the this compound system, several bioisosteric replacements can be considered to modulate its pharmacological consequences:
Phenyl Ring Replacement: The phenyl group at N-3 or C5 could be replaced by other aromatic or heteroaromatic rings such as pyridyl, thiophene, or a fluorinated phenyl ring. cambridgemedchemconsulting.com This can alter the molecule's interaction with target proteins through different hydrogen bonding or pi-stacking interactions, potentially improving potency or selectivity.
Carbonyl Group Replacement: One or both of the carbonyl (C=O) groups at positions 2 and 4 can be replaced with a thiocarbonyl (C=S) group to form a thioxo-imidazolidinone or a dithione. nih.gov This significantly alters the hydrogen-bonding capacity and electronic distribution of the heterocycle, which can lead to a completely different pharmacological profile.
Heterocyclic Core Isosteres: The imidazolidine-2,4-dione ring itself can be replaced by other five-membered heterocyclic systems with similar structural features, such as thiazolidine-2,4-dione. nih.govnih.gov While chemically distinct, comparing the activities of these analogous series can provide valuable SAR data. For instance, thiazolidine-2,4-diones are known to target PPARγ receptors. nih.gov
Scaffold Isosteres: In some contexts, a 1,2,4-oxadiazole (B8745197) ring has been used as a bioisostere for amide or other groups, offering a way to modify the core structure while maintaining key interaction points. nih.gov This could be a strategy to replace parts of the hydantoin (B18101) ring or its substituents to improve drug-like properties.
These replacements can affect the compound's potency, attenuate toxicity, modify the mechanism of action, or alter its pharmacokinetic profile, making bioisosterism a powerful tool in the optimization of the this compound scaffold.
Applications in Chemical Research and Development Beyond Medicinal Chemistry
Use as Building Blocks in Organic Synthesis
3-Phenylimidazolidine-2,4-dione, also known as 3-phenylhydantoin, serves as a crucial starting material or intermediate in the synthesis of various heterocyclic compounds and other organic molecules. ambeed.combldpharm.com Its imidazolidine-2,4-dione core, a hydantoin (B18101) ring system, is a prominent feature in numerous biologically active compounds. ceon.rsresearchgate.net The presence of a phenyl group at the N-3 position influences the molecule's reactivity and solubility, making it a valuable synthon for introducing this functionality.
The synthesis of derivatives often involves reactions at different positions of the hydantoin ring. For instance, the nitrogen at position 1 and the carbon at position 5 are common sites for substitution, leading to a diverse range of structures. mdpi.comresearchgate.net One-pot synthesis methods have been developed to create 3-substituted 5,5-diphenylimidazolidine-2,4-dione derivatives, highlighting the compound's utility in generating molecular diversity efficiently. researchgate.net
Multicomponent reactions, such as the three-component reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate, have been employed to synthesize complex hydantoin derivatives, demonstrating the role of the core structure in constructing intricate molecular architectures. mdpi.com The Bucherer–Bergs and Urech reactions are traditional methods for forming the hydantoin skeleton, which can be subsequently modified to include the 3-phenyl substituent. researchgate.netmdpi.com The reactivity of the carbonyl groups within the imidazolidine-2,4-dione ring allows for various chemical transformations, including nucleophilic substitution and reduction. evitachem.com
The following table summarizes selected examples of derivatives synthesized from this compound and related structures, showcasing its role as a versatile building block.
| Derivative Name | Synthetic Approach | Reference |
| 1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | Involves formation of the imidazolidine (B613845) derivative, followed by acylation and cyclization. | evitachem.com |
| 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione | Synthesized through a three-component reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. | mdpi.com |
| 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione derivatives | One-pot synthesis via nucleophilic substitution or Mannich reaction. | researchgate.net |
| 3,5-disubstituted-imidazolidinic compounds | Synthesized from amino acids via Strecker synthesis, followed by reaction with phenyl isocyanate. | mdpi.com |
| (S)-5-methyl-3-phenylimidazolidine-2,4-dione | Synthesized from (S)-2-amino-N-phenylpropanamide and CO2 through a mild dehydration method. | scholaris.ca |
| 3,5,5'-triphenylimidazolidine-2,4-dione | Obtained from the corresponding 2-thioxoimidazolidin-4-one upon reaction with hydrogen peroxide. | ucl.ac.be |
Material Science Applications
While the primary research focus for this compound and its derivatives has been in medicinal and organic chemistry, there are indications of its potential utility in material science. vulcanchem.comontosight.ai The hydantoin ring is a component in certain polymers and its derivatives have been investigated for various material applications. tezu.ernet.in For example, 1,2,4-triazolidine-3,5-dione derivatives, which share structural similarities, have been used as stabilizers in polymeric thermoplastic materials. google.com The rigid heterocyclic structure and the potential for hydrogen bonding make the imidazolidine-2,4-dione scaffold an interesting candidate for the development of new materials with specific properties. However, dedicated research into the material science applications of this compound itself is not extensively documented in the reviewed literature.
Analytical Method Development Involving the Compound
The characterization of this compound and its derivatives relies on a suite of standard analytical techniques. These methods are crucial for confirming the structure, purity, and properties of the synthesized compounds. While the reviewed literature does not focus on the development of new analytical methods specifically for this compound, it provides numerous examples of the application of existing methods for its analysis.
Key analytical techniques used in the study of this compound and its derivatives include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. researchgate.netmdpi.com These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the compounds, which aids in structural confirmation. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule, such as the carbonyl (C=O) groups of the imidazolidine-2,4-dione ring and the N-H bonds. mdpi.com
X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure of crystalline compounds, including bond lengths and angles. mdpi.com
Chemiluminescent Nitrogen Detection (CLND): This detection method has been used in high-throughput screening to determine the kinetic solubility of related compounds, which is a critical parameter in drug discovery and development. researchgate.net
The following table provides an overview of the analytical methods employed in the characterization of this compound and its derivatives as reported in various studies.
| Analytical Technique | Application | Reference(s) |
| 1H and 13C NMR | Structural elucidation and confirmation of synthesized derivatives. | mdpi.comresearchgate.netmdpi.com |
| Mass Spectrometry (MS/HRMS) | Determination of molecular weight and fragmentation patterns for structure verification. | mdpi.comresearchgate.netmdpi.com |
| Infrared (IR) Spectroscopy | Identification of characteristic functional groups. | mdpi.com |
| X-ray Crystallography | Determination of the three-dimensional molecular structure. | mdpi.com |
| Chemiluminescent Nitrogen Detection (CLND) | High-throughput kinetic solubility determination. | researchgate.net |
Q & A
Q. What are the key synthetic strategies for preparing 3-phenylimidazolidine-2,4-dione and its derivatives?
The synthesis of this compound derivatives typically involves cyclocondensation reactions. For example:
- Hydantoin core formation : Reacting substituted phenyl isocyanates with α-amino acids or their esters under basic conditions to form the imidazolidine-2,4-dione ring .
- Knoevenagel condensation : Introducing substituents at the 5-position via aldehyde/ketone intermediates (e.g., (5E)-5-[(5-chlorothiophen-2-yl)methylidene] derivatives) under reflux with catalytic acetic acid .
- Multi-component reactions (MCRs) : Optimizing solvent polarity and temperature to achieve regioselectivity in derivatives like 5-(tert-butyl)-3-phenylimidazolidine-2,4-dione .
Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry. For instance, monoclinic crystal systems (e.g., P2₁ space group, β = 91.066°) resolve substituent orientations in 3-hexyl-5,5-diphenyl derivatives .
- NMR spectroscopy : and NMR distinguish between tautomers (e.g., 5,5-diphenyl vs. 3,5-diphenyl isomers) via chemical shifts of NH protons and carbonyl carbons .
- Complementary techniques : IR spectroscopy (e.g., ν at ~1740–1700 cm⁻¹) and HRMS (exact mass within 0.001 Da) validate molecular formulas .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcomes of 5-substituted derivatives?
- Photochemical deracemization : UV irradiation in the presence of chiral catalysts (e.g., benzophenone derivatives) achieves enantiomeric enrichment (e.g., (R)-5-(1-(4-fluorophenyl)cyclopentyl) derivatives with >90% ee) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor Knoevenagel adducts, while protic solvents (e.g., ethanol) may promote side reactions like hydrolysis .
- Temperature control : Lower temperatures (0–5°C) stabilize intermediates in multi-step syntheses, reducing epimerization risks .
Q. What methodologies address contradictory biological activity data for thiazolidine-2,4-dione analogs?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 3,4-dimethoxyphenyl vs. 5-chlorothiophenyl) to isolate pharmacophore contributions .
- Dose-response assays : Use standardized cell lines (e.g., MCF-7 for anticancer activity) with IC values normalized to controls to mitigate variability .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like PPAR-γ, reconciling discrepancies between in vitro and in vivo results .
Q. How can kinetic studies resolve inconsistencies in hydrolysis rates of the imidazolidine-2,4-dione ring?
- pH-dependent profiling : Monitor NaOH consumption (e.g., 0.1 M NaOH titrations) to quantify hydrolysis rates under varying pH (e.g., 50% degradation at pH 12 vs. stability at pH 7) .
- Isotopic labeling : -labeling experiments track ring-opening pathways (e.g., preferential cleavage at C2 vs. C4 carbonyl groups) .
- Activation energy calculations : Arrhenius plots derived from temperature-dependent HPLC data reveal mechanistic differences between acid- and base-catalyzed hydrolysis .
Methodological Considerations
Q. What strategies optimize recrystallization for high-purity imidazolidine-2,4-dione derivatives?
Q. How do crystallographic parameters correlate with thermal stability in substituted derivatives?
- Packing analysis : Tight crystal packing (e.g., high density >1.2 Mg/m³) and hydrogen-bond networks (e.g., N–H···O interactions) enhance thermal stability (T >200°C) .
- Thermogravimetric analysis (TGA) : Quantify decomposition onset temperatures (e.g., 250–300°C for 5,5-diphenyl derivatives) .
Data Contradiction Analysis
Q. Why do NMR and X-ray data sometimes conflict in assigning substituent positions?
- Dynamic effects : Rapid tautomerization in solution (e.g., 5-methylidene ↔ 5-keto forms) may average NMR signals, whereas X-ray captures static solid-state structures .
- Resolution limitations : Low-field NMR (<400 MHz) may fail to resolve diastereotopic protons, necessitating NOESY or COSY experiments .
Q. How to reconcile divergent biological activity reports for structurally similar analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
